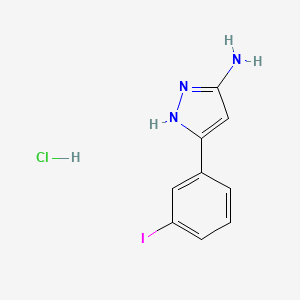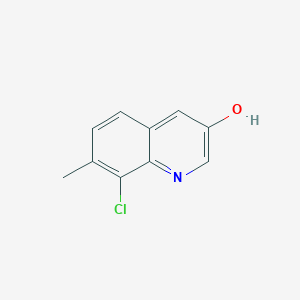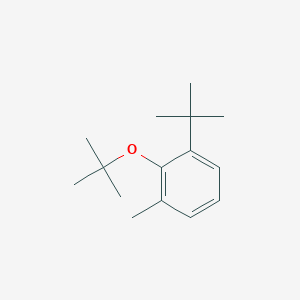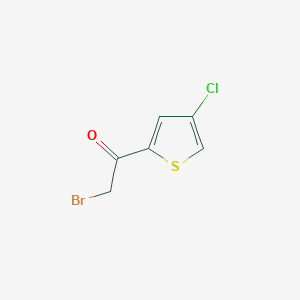
2-Bromo-1-(4-chlorothiophen-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(4-chlorothiophen-2-yl)ethanone is an organic compound with the molecular formula C₆H₄BrClOS and a molecular weight of 239.52 g/mol . It is a brominated derivative of 4-chlorothiophene, which is a heterocyclic compound containing sulfur and chlorine atoms. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-1-(4-chlorothiophen-2-yl)ethanone involves the bromination of 4-chloro-2-acetylthiophene. The process typically includes the following steps :
Bromination: 4-chloro-2-acetylthiophene is dissolved in diethyl ether, and bromine is added under ice cooling. The mixture is stirred at room temperature for 2 hours.
Extraction: Water is added to the reaction solution, and the organic phase is extracted. The organic layer is washed with brine and dried over anhydrous sodium sulfate.
Evaporation: The solvent is evaporated under reduced pressure to obtain the brominated compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures for handling bromine and other hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(4-chlorothiophen-2-yl)ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Common Reagents and Conditions
Bromination: Bromine in diethyl ether at 0-20°C.
Substitution: Thiourea in ethanol at 80°C overnight.
Major Products Formed
Substitution Products: 2-amino-4-(4-chlorothiophen-2-yl)thiazole.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(4-chlorothiophen-2-yl)ethanone is used in various scientific research applications, including:
Organic Synthesis: As a building block for synthesizing more complex heterocyclic compounds.
Pharmaceutical Research: As an intermediate in the synthesis of potential therapeutic agents.
Material Science: In the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The specific mechanism of action for 2-Bromo-1-(4-chlorothiophen-2-yl)ethanone is not well-documented. its reactivity is primarily due to the presence of the bromine atom, which can undergo nucleophilic substitution reactions. The thiophene ring also contributes to its chemical behavior, allowing it to participate in various organic transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-Bromo-1-(4-chlorothiophen-2-yl)ethanone is unique due to the presence of both bromine and chlorine atoms on the thiophene ring, which imparts distinct reactivity and properties compared to other similar compounds
Eigenschaften
IUPAC Name |
2-bromo-1-(4-chlorothiophen-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClOS/c7-2-5(9)6-1-4(8)3-10-6/h1,3H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUGRIMGRUCDGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Cl)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(S)-2,2-Dimethyltetrahydro-2H-pyran-4-yl]-1-[(1S,2S)-2-methyl-1-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)cyclopropyl]-1H-indole-2-carboxylic Acid](/img/structure/B13701838.png)
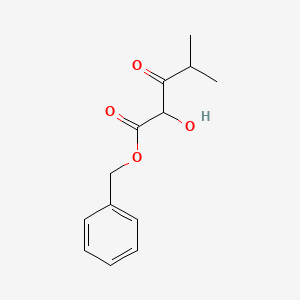

![(4-Chlorophenyl)-[2-(trifluoromethyl)cyclopropyl]methanone](/img/structure/B13701855.png)
![2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole](/img/structure/B13701858.png)
